molecular formula C21H21N3O2S B2411937 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896377-70-1

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2411937
CAS RN: 896377-70-1
M. Wt: 379.48
InChI Key: YPDAYGOXHWVVEL-UHFFFAOYSA-N
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Description

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, also known as MTED, is a chemical compound that has been widely studied in scientific research. MTED is a member of the oxalamide family and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In the case of our compound, it has been synthesized and characterized. Notably, compounds 9b, 9e, 9m, and 9o exhibited growth inhibition against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. Their minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μg/ml. Additionally, some derivatives (e.g., 9a, 9b, 9d, 9j, 9k, 9p, and 9n) demonstrated antifungal activity against strains like Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and *Aspergillus fumigatus .

Anti-Inflammatory Potential

Thiazole-containing compounds have been explored for their anti-inflammatory effects. While specific data on our compound are limited, the presence of the thiazole ring system suggests potential anti-inflammatory activity .

Antiviral Properties

Although not directly studied for antiviral effects, compounds with thiazole moieties have been investigated as antiviral agents. Further research could explore this aspect for our compound .

Antitumor Activity

Thiazole derivatives are known for their antitumor properties. While more studies are needed, our compound may exhibit similar effects .

Herbicide and Fungicide Applications

Thiazole-containing compounds have been used as herbicides and fungicides. Although specific data on our compound are scarce, it falls within this class of molecules .

TRPV1 Antagonism

Thiazole analogues have been proposed as novel adenosine A1 and A3 receptor antagonists. Our compound could potentially be explored in this context .

GSTpi Inhibition

Replacement of the carboxyl group of ethacrynic acid (EA) by a heterocyclic thiazole led to improved inhibition of GSTpi activity. Our compound’s structural features suggest it could be relevant in this area .

properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-6-8-16(9-7-14)21-24-18(13-27-21)10-11-22-19(25)20(26)23-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAYGOXHWVVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

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